molecular formula C26H22ClN3O2 B2909989 5-(4-chlorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1185008-01-8

5-(4-chlorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2909989
CAS No.: 1185008-01-8
M. Wt: 443.93
InChI Key: POKXIYZQHMOYQZ-UHFFFAOYSA-N
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Description

5-(4-Chlorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a polycyclic heteroaromatic compound featuring a pyrimidoindole core substituted with a 4-chlorobenzyl group at position 5, a 2-methoxybenzyl group at position 3, and a methyl group at position 6. The pyrimido[5,4-b]indole scaffold is structurally analogous to naturally occurring indole alkaloids, which are known for diverse biological activities, including kinase inhibition and anticancer properties . The 4-chlorobenzyl substituent enhances lipophilicity and may influence receptor binding via halogen interactions, while the 2-methoxybenzyl group introduces steric and electronic effects that modulate solubility and metabolic stability. This compound’s synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclizations, as inferred from structurally related derivatives in the literature .

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O2/c1-17-7-12-22-21(13-17)24-25(30(22)14-18-8-10-20(27)11-9-18)26(31)29(16-28-24)15-19-5-3-4-6-23(19)32-2/h3-13,16H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKXIYZQHMOYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4OC)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the 4-chlorobenzyl and 2-methoxybenzyl groups. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound’s potential therapeutic effects could be explored for the treatment of various diseases, including cancer and neurological disorders.

    Industry: It may find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(4-chlorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Fluorinated Derivatives

Compound 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one () shares the pyrimidoindole core and 2-methoxybenzyl group but replaces the 8-methyl and 4-chlorobenzyl groups with 8-fluoro and 4-fluorobenzyl substituents. The 4-fluorobenzyl group exhibits weaker halogen bonding than chlorine, which may reduce target affinity .

Chlorinated Derivatives

3-{[5-((4-Chlorobenzyl)sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-indole () features a 4-chlorobenzyl group linked to an oxadiazole-thiol moiety. In contrast, the target compound’s pyrimidoindole core may offer enhanced π-π stacking with aromatic residues in enzyme active sites .

Substituent Position and Chain Length Effects

Alkyl Chain Modifications

Compounds 5a–5l and 7a–7c () are pyrido[3,4-b]indole derivatives with variable alkyl chains (e.g., butyl, pentyl, hexyl) and substituents (e.g., methyl, methoxyphenyl). Increasing alkyl chain length correlates with higher lipophilicity but may reduce aqueous solubility.

Methoxy Group Positioning

3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one () has an 8-methoxy group instead of 8-methyl. Methoxy groups at position 8 enhance hydrogen-bonding capacity but may reduce metabolic stability due to demethylation pathways. The target compound’s 2-methoxybenzyl group avoids this issue while retaining moderate polarity .

Enzyme Inhibition

  • α-Glucosidase Inhibition : Compound 6g (), an oxadiazole-thiol with a pentyl chain, shows superior α-glucosidase inhibition (IC₅₀ = 0.89 µM) compared to acarbose (IC₅₀ = 1.73 µM). The target compound’s rigid pyrimidoindole core may limit conformational flexibility, reducing activity against this enzyme .
  • LOX Inhibition : Derivatives with 2-chlorobenzyl groups (e.g., 6n , IC₅₀ = 9.4 µM) exhibit stronger lipoxygenase (LOX) inhibition than 4-chlorobenzyl analogues. The target compound’s 4-chlorobenzyl group may position the chlorine atom suboptimally for LOX active-site interactions .

Antibacterial Activity

Compounds with 4-chlorobenzyl groups (e.g., 6p ) show moderate antibacterial activity against S. aureus (MIC = 32 µg/mL). The target compound’s additional 2-methoxybenzyl group could enhance Gram-positive activity by improving membrane penetration .

Biological Activity

5-(4-chlorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a pyrimidoindole framework, which is known for its diverse biological activities. The presence of substituents such as the chlorobenzyl and methoxybenzyl groups may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of cancer therapy and enzyme inhibition. Below are key findings from recent studies:

Anticancer Activity

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines by activating specific signaling pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation.
  • In Vitro Studies : In studies performed on various cancer cell lines, including breast and lung cancer models, the compound demonstrated significant antiproliferative effects. The IC50 values varied depending on the cell line but were generally in the low micromolar range.
  • Case Study : A notable study evaluated the compound against a panel of NCI tumor cell lines, revealing that it inhibited growth in several types of cancer cells, suggesting broad-spectrum anticancer potential .

Enzyme Inhibition

  • Target Enzymes : The compound has been investigated for its inhibitory effects on various enzymes, including kinases and proteases. For instance, it showed competitive inhibition against human ERK-2 with an IC50 value below 20 nM .
  • Selectivity : Preliminary data suggest that the compound may selectively inhibit certain receptor tyrosine kinases (RTKs), which are crucial in cancer progression. Its selectivity profile indicates potential advantages over existing therapies .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Biological Activity Target/Effect IC50/EC50 Value Reference
AnticancerVarious cancer cell linesLow µM range
Enzyme inhibitionHuman ERK-2<20 nM
RTK inhibitionSelective for VEGFR-2Comparable to sunitinib

Pharmacological Applications

Given its promising biological activity, this compound could have applications in:

  • Cancer Therapy : As a potential lead compound for developing new anticancer agents.
  • Targeted Therapy : Due to its selective inhibition of RTKs, it may be suitable for targeted therapies in oncology.

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